2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H24F3N3O3S and its molecular weight is 455.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Studies
A study conducted by Ahmad et al. (2012) focused on synthesizing compounds similar in structure to the specified chemical, which were then tested for antioxidant activities. Many of these compounds exhibited moderate to significant radical scavenging activity, suggesting potential for development into potent biologically active compounds.
Anticancer Potential
Research by Ekrek et al. (2022) synthesized derivatives with a similar structure and tested them against various cancer cell lines. Some of these compounds demonstrated significant anticancer activity and were found to induce apoptosis in cancer cells.
Jilloju et al. (2021) also discovered derivatives with promising in vitro anticoronavirus and antitumoral activity. These compounds' antitumoral activity was attributed to the inhibition of tubulin polymerization.
Kamal et al. (2011) synthesized compounds based on similar scaffolds that showed moderate to good inhibitory activity against various cancer cell lines, further supporting their potential as anticancer agents.
Antimicrobial Agents
A study by Gul et al. (2017) synthesized compounds structurally akin to the specified chemical, which showed activity against selected microbial species, suggesting their potential as antimicrobial agents.
Bhatt et al. (2013) reported the synthesis of novel N-alkyl derivatives showing promising activity as potential antibacterial agents, particularly against Gram-positive bacteria.
Glutaminase Inhibition
Shukla et al. (2012) synthesized analogs of a structurally related compound, BPTES, as inhibitors of kidney-type glutaminase. These compounds showed potential in inhibiting the growth of human lymphoma cells, indicating their relevance in cancer treatment.
Crystal Structure Analysis
Bhatt et al. (2014) conducted a study to determine the crystal structure of a related compound, providing insights into the molecular arrangement and potential interactions of these types of chemicals.
Anti-Inflammatory Agents
Nikalje et al. (2015) synthesized and evaluated novel derivatives for their anti-inflammatory activity. They performed molecular docking studies to assess their binding affinity, indicating their potential as anti-inflammatory agents.
Properties
IUPAC Name |
2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c1-15-7-8-16(2)17(11-15)13-26-9-4-10-27(31(26,29)30)14-20(28)25-19-6-3-5-18(12-19)21(22,23)24/h3,5-8,11-12H,4,9-10,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQPPVLOFATWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.